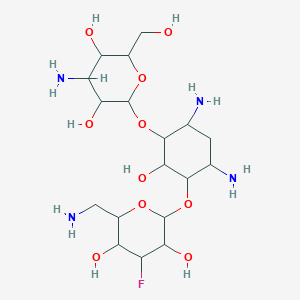
3'-Deoxy-3'-fluorokanamycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-Deoxy-3'-fluorokanamycin A (3'-DFKA) is a synthetic derivative of the antibiotic kanamycin A. It was first synthesized in 2003 by researchers at the University of Illinois at Urbana-Champaign. 3'-DFKA has shown promising results in treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Mechanism Of Action
The mechanism of action of 3'-DFKA is similar to that of kanamycin A. It works by binding to the bacterial ribosome and inhibiting protein synthesis. The fluorine atom at position 3' of 3'-DFKA enhances its binding affinity to the ribosome, making it more effective than kanamycin A.
Biochemical And Physiological Effects
Studies have shown that 3'-DFKA has low toxicity and is well-tolerated by animals. It is rapidly absorbed and distributed in the body, with a half-life of approximately 2 hours. 3'-DFKA has been shown to be effective in treating bacterial infections in animal models, with no significant adverse effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3'-DFKA in lab experiments is its broad-spectrum activity against a wide range of bacteria. It is also effective against multidrug-resistant bacteria, making it a promising candidate for the treatment of antibiotic-resistant infections. One limitation of using 3'-DFKA in lab experiments is its cost, as it is a synthetic derivative of kanamycin A and requires specialized synthesis methods.
Future Directions
There are several future directions for the research and development of 3'-DFKA. One potential application is in the treatment of antibiotic-resistant infections, particularly those caused by multidrug-resistant bacteria. Another potential application is in the treatment of cancer, as 3'-DFKA has shown promising results in inhibiting the growth of cancer cells. Further research is needed to explore the full potential of 3'-DFKA in these areas and to optimize its synthesis and delivery methods.
Synthesis Methods
The synthesis of 3'-DFKA involves the modification of kanamycin A by replacing the hydroxyl group at position 3' with a fluorine atom. The synthesis is carried out using a combination of chemical and enzymatic methods. The chemical modification of kanamycin A is done using a fluorinating agent, while the enzymatic modification is done using a glycosyltransferase enzyme.
Scientific Research Applications
The primary application of 3'-DFKA is in the treatment of bacterial infections. It has been shown to be effective against a wide range of bacteria, including those that are resistant to other antibiotics. In addition to its antibacterial properties, 3'-DFKA has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
CAS RN |
100343-09-7 |
|---|---|
Product Name |
3'-Deoxy-3'-fluorokanamycin A |
Molecular Formula |
C18H35FN4O10 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-4-fluorooxane-3,5-diol |
InChI |
InChI=1S/C18H35FN4O10/c19-8-10(25)6(2-20)30-17(12(8)27)32-15-4(21)1-5(22)16(14(15)29)33-18-13(28)9(23)11(26)7(3-24)31-18/h4-18,24-29H,1-3,20-23H2 |
InChI Key |
FAYUBVSREJJFOQ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)F)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)F)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
synonyms |
3'-deoxy-3'-fluorokanamycin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



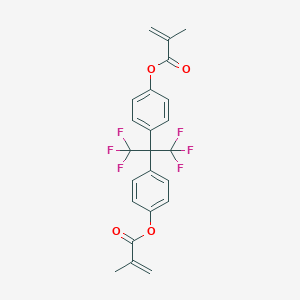
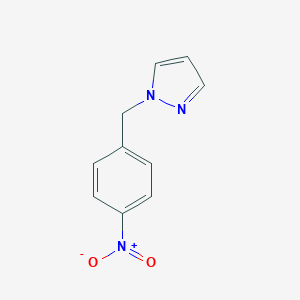
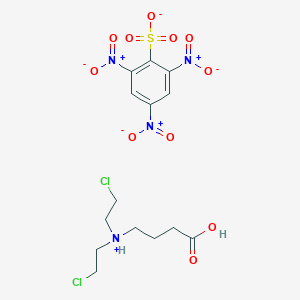
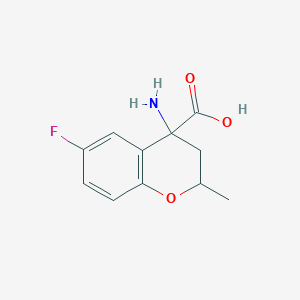
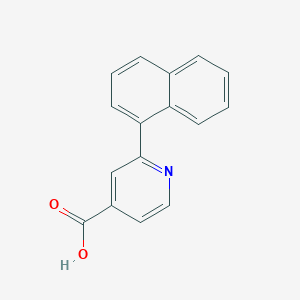
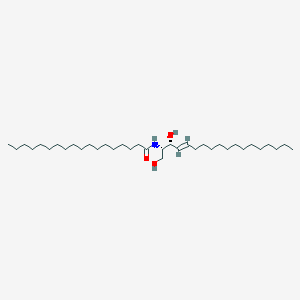
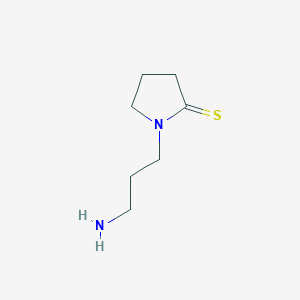
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
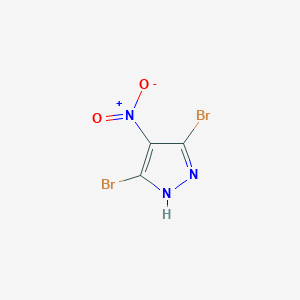
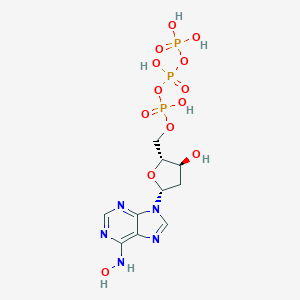
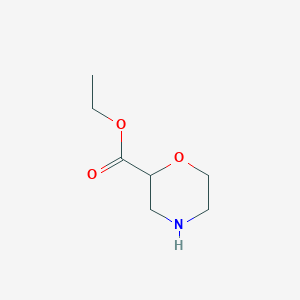
![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)

![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)